Naphthalene-1,7-dione
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Overview
Description
Naphthalene-1,7-dione is an organic compound belonging to the class of naphthoquinones It is characterized by a naphthalene ring system with two ketone functionalities at the 1 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalene-1,7-dione can be synthesized through various synthetic routes. One common method involves the oxidation of naphthalene derivatives. For instance, the oxidation of 1,7-dihydroxynaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound . Another approach involves the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the product. Commonly used oxidizing agents include potassium dichromate and manganese dioxide .
Chemical Reactions Analysis
Types of Reactions: Naphthalene-1,7-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinones.
Reduction: Reduction of this compound can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted naphthoquinones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sulfuric acid, nitric acid for nitration, and halogens for halogenation.
Major Products:
Oxidation: Higher quinones.
Reduction: Hydroquinones.
Substitution: Substituted naphthoquinones.
Scientific Research Applications
Naphthalene-1,7-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalene-1,7-dione involves its ability to undergo redox reactions. The compound can participate in electron transfer processes, leading to the generation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, DNA, and lipids, resulting in oxidative stress and potential biological effects . The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Naphthalene-1,7-dione can be compared with other naphthoquinones, such as naphthalene-1,4-dione and naphthalene-2,3-dione. While all these compounds share a common naphthalene backbone, their chemical properties and reactivity can differ significantly due to the position of the ketone groups . For instance:
Naphthalene-1,4-dione: Known for its use in the synthesis of various dyes and pigments.
Naphthalene-2,3-dione: Studied for its potential biological activities.
Properties
CAS No. |
46001-16-5 |
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Molecular Formula |
C10H6O2 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
naphthalene-1,7-dione |
InChI |
InChI=1S/C10H6O2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H |
InChI Key |
MMMBIWJLWVIRIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C2=CC(=O)C=CC2=C1 |
Origin of Product |
United States |
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